
N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AG-1478, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR is often associated with the development and progression of various types of cancer. AG-1478 has been widely used as a research tool to investigate the function and signaling pathways of EGFR in both normal and cancer cells.
作用機序
N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a reversible, competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules and activating downstream signaling pathways. As a result, N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the growth and survival of cells that rely on EGFR signaling for their proliferation and survival.
Biochemical and physiological effects:
N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects on cells that overexpress EGFR. It inhibits the growth and proliferation of these cells by inducing cell cycle arrest and apoptosis. N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and other proteins involved in cell motility. In addition, N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of using N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high selectivity and specificity for EGFR. This allows researchers to investigate the function and signaling pathways of EGFR without affecting other receptor tyrosine kinases. Another advantage is its reversible nature, which allows for the temporal control of EGFR signaling. However, one limitation of using N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively low potency compared to other EGFR inhibitors, such as gefitinib and erlotinib. This may require higher concentrations of N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide to achieve the desired effect, which could lead to non-specific effects or toxicity.
将来の方向性
There are several future directions for research involving N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. Another area of interest is the investigation of the role of EGFR in the development and progression of other types of cancer, such as pancreatic cancer and colorectal cancer. Additionally, the use of N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other targeted therapies or immunotherapies could enhance the efficacy of cancer treatment. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide on cells that overexpress EGFR.
科学的研究の応用
N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively used in scientific research to investigate the role of EGFR in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells that overexpress EGFR, such as non-small cell lung cancer, breast cancer, and head and neck cancer. N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been used to study the downstream signaling pathways of EGFR, including the PI3K/Akt and MAPK/ERK pathways. In addition, N~1~-(4-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been used to investigate the role of EGFR in normal physiological processes, such as wound healing and tissue regeneration.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-18-11-9-17(10-12-18)21(27(3,24)25)13-19(23)20-16-7-5-15(6-8-16)14(2)22/h5-12H,4,13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCSOHHVVYJQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5727407 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569913.png)
![N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569921.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3569931.png)
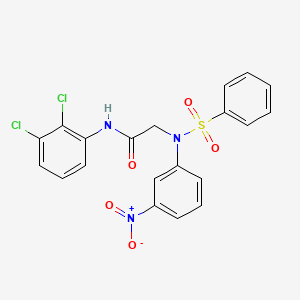
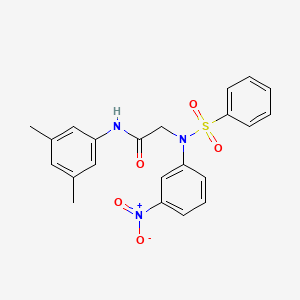

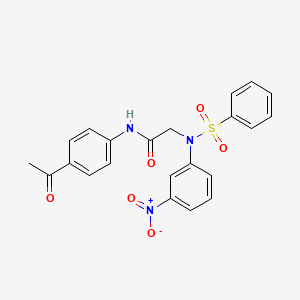
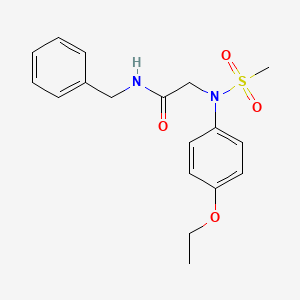
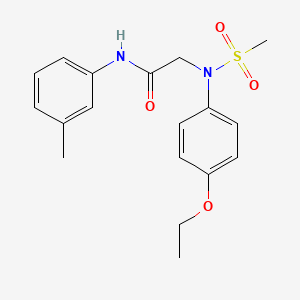

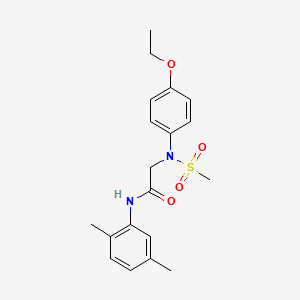

![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3570010.png)
![N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3570017.png)